
preliminary investigations of Silicon-28 for
quantum computing

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Silicon-28

Cat. No.: B1257143 Get Quote

An In-depth Technical Guide on the Preliminary Investigations of Silicon-28 for Quantum

Computing

Introduction
The pursuit of a scalable and coherent quantum computing platform has led researchers to

investigate a variety of material systems. Among these, silicon has emerged as a frontrunner

due to its compatibility with existing semiconductor manufacturing processes and the potential

for long qubit coherence times.[1] Natural silicon, however, is composed of three isotopes:

Silicon-28 (²⁸Si, ~92.2% abundance), Silicon-29 (²⁹Si, ~4.7% abundance), and Silicon-30 (³⁰Si,

~3.1% abundance). The non-zero nuclear spin (I=1/2) of the ²⁹Si isotope introduces magnetic

noise, which is a primary source of decoherence for spin qubits.[2] Consequently, preliminary

investigations have focused on isotopically enriching silicon to create a "semiconductor

vacuum" of pure ²⁸Si, which has a nuclear spin of zero, thereby providing a magnetically quiet

environment for quantum bits (qubits).[3][4]

This technical guide provides a comprehensive overview of the foundational research into

Silicon-28 as a host material for quantum computing. It details the methods of isotopic

enrichment, the fabrication of quantum devices, and the performance of qubits embedded

within this purified material. The content is intended for researchers, scientists, and

professionals in related fields, offering detailed experimental protocols and a quantitative

summary of key findings.
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Isotopic Enrichment of Silicon-28
A critical first step in leveraging silicon for quantum computing is the removal of the ²⁹Si

isotope.[1] The goal is to produce highly enriched ²⁸Si epitaxial films with precisely controlled

purity levels.[5][6] Current state-of-the-art techniques have achieved purities of 99.9984%,

reducing residual ²⁹Si to below 50 parts per million (ppm).[7]

Experimental Protocol: Hyperthermal Energy Ion Beam
Deposition
One successful method for creating ²⁸Si thin films with targeted enrichment levels is

hyperthermal energy ion beam deposition.[1] This technique offers precise control over the

residual ²⁹Si concentration.

Methodology:

Ion Source: Ultra-high purity silane (SiH₄) gas with natural isotopic abundance is used as the

source material. The gas is ionized in a UHV Penning-type ion source.[1]

Mass Analysis: The extracted ions are passed through a 90° sector mass analyzer. By tuning

the magnetic field, only ions with a specific mass-to-charge ratio (e.g., ²⁸Si⁺) are allowed to

pass through an aperture, while other isotopes like ²⁹Si⁺ are rejected.[1]

Targeted Enrichment: To achieve a specific ²⁹Si concentration, the mass-selective magnetic

field is periodically switched between the mass 28 and mass 29 peaks. The dwelling times

on each peak (Δt₂₈ and Δt₂₉) are precisely controlled by a function generator, which

determines the final isotopic ratio in the deposited film.[1]

Deposition: The mass-selected ions are focused and deposited onto a float-zone natural

abundance silicon substrate in a UHV deposition chamber. The substrate is typically heated

to around 450 °C to ensure high epitaxial film quality.[1]

Characterization: The isotopic composition of the deposited film is measured using

secondary ion mass spectrometry (SIMS). This technique can resolve the ²⁹Si peak from the

²⁸SiH peak that can form during the measurement process, allowing for accurate

quantification of the enrichment level.[1]
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The workflow for this process is visualized in the diagram below.
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Workflow for targeted isotopic enrichment of Silicon-28.

Quantitative Data: Isotopic Enrichment
The precision of the ion beam deposition technique allows for the creation of films with a wide

range of ²⁹Si concentrations. The table below summarizes a comparison between the targeted,

model-estimated, and experimentally measured ²⁹Si isotope fractions from a study.[1]

Target (10⁻⁶
mol/mol)

Estimated from
Deposition (10⁻⁶
mol/mol)

Measured by SIMS
(10⁻⁶ mol/mol)

Deviation (Target
vs. Measured)

1 0.7 0.83 17%

10 9.9 10.5 5%

30 34.1 30 0%

40 40.7 20.5 48.75%

60 62.1 81 35%

75 77 74 1.33%

90 88.1 87 3.33%

300 316 300 0%

800 797 784 2%

1600 1630 1599 0.06%

3500 3530 3583 2.37%

Data sourced from a

study on targeted

enrichment of ²⁸Si thin

films.[1]

Fabrication of Quantum Devices in Silicon-28
Once an enriched ²⁸Si layer is produced, the next step is to fabricate quantum devices, such as

quantum dots, to host the qubits. These devices confine individual electrons, whose spin states
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are used as the basis for the qubit.

Experimental Protocol: Quantum Dot Fabrication
The fabrication of silicon-based quantum dots leverages standard semiconductor

manufacturing techniques. A typical workflow involves the creation of a Si/SiGe heterostructure

or a metal-oxide-semiconductor (MOS) stack.

Methodology:

Epitaxial Growth: An isotopically enriched ²⁸Si layer is grown on a handle wafer. For Si/SiGe

devices, this involves growing a ²⁸Si quantum well sandwiched between SiGe barrier layers

using molecular beam epitaxy (MBE) or chemical vapor deposition (CVD).[8][9]

Oxide Layer Formation: An electrically insulating oxide layer (e.g., SiO₂) is formed on the

surface. This can be achieved through thermal oxidation or atomic layer deposition (ALD).[8]

Gate Deposition: A series of metallic gates are patterned on top of the oxide layer using

electron-beam lithography. These gates are used to electrostatically define the quantum dots

and control the qubit.[10]

Ohmic Contacts: Ohmic contacts are created to provide a connection to the two-dimensional

electron system (2DES) that forms at the Si/SiO₂ or Si/SiGe interface.

Device Annealing: A final annealing step may be performed to improve the quality of the

interfaces and reduce charge noise.

The diagram below illustrates a generalized workflow for fabricating a quantum dot device in an

enriched ²⁸Si substrate.
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Generalized workflow for quantum dot device fabrication.
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Qubit Performance in Silicon-28
The primary motivation for using ²⁸Si is to enhance qubit performance by increasing coherence

times and gate fidelities. The removal of ²⁹Si nuclear spins significantly reduces magnetic

noise, leading to dramatic improvements.[7]

Decoherence Mechanisms and the Role of ²⁸Si
Decoherence is the process by which a qubit loses its quantum information to the environment.

In natural silicon, the dominant mechanism for spin qubit decoherence is the interaction with

the fluctuating magnetic field created by the nuclear spins of ²⁹Si isotopes.[2][7] Isotopic

enrichment to pure ²⁸Si effectively eliminates this noise channel. However, this unmasks other,

more subtle decoherence mechanisms, primarily charge noise, which arises from fluctuating

electric fields caused by defects at material interfaces.[7]
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Logical relationship of decoherence mechanisms in silicon.
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Quantitative Data: Coherence Times and Fidelities
Numerous studies have quantified the improvements in qubit performance in enriched ²⁸Si.

Coherence times have been observed to increase by orders of magnitude compared to natural

silicon.[1][7] The following tables summarize key performance metrics for different qubit

implementations in ²⁸Si.

Table 1: Coherence Times in Enriched Silicon-28

Qubit Type
²⁹Si
Concentrati
on

Coherence
Time (T₂)

Coherence
Time (T₂*)

Coherence
Time (T₁)

Reference

P-31 Donor

Electron Spin
< 50 ppm > 1 s - - [1]

P-31 Donor

Nuclear Spin
< 50 ppm ~ 1 hour - - [1]

Quantum Dot

(Si/SiGe)
800 ppm - 120 ns 28 ms [10]

Quantum Dot

(Si/SiGe)
60 ppm 131 µs 19.14 µs > 1 s [11][12]

B-acceptor

Hole Spin
Bulk ²⁸Si 10 ms - - [13]

Quantum Dot

(MOS)

Isotopically

Purified
- -

2.8 ms (@

1.1 K)
[14]

Table 2: Gate Fidelities in Enriched Silicon-28
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Qubit Type Gate Type Fidelity Reference

P-31 Donor Electron

Spin
1-Qubit 99.95% [15][16]

P-31 Donor Nuclear

Spin
1-Qubit 99.99% [15][16]

Quantum Dot (MOS) 1-Qubit > 99.5% [17]

Quantum Dot

(Si/SiGe)
1-Qubit 98.6% (@ 1 K) [18]

Quantum Dot

(Si/SiGe)
2-Qubit > 99% [19]

Quantum Dot Array

(Si/SiGe)
1-Qubit (Avg.) 93.5 - 98.0% [20]

Conclusion and Future Outlook
The preliminary investigations into Silicon-28 have unequivocally established it as a premier

material for hosting high-performance spin qubits. The ability to engineer the isotopic

composition of silicon to create a nuclear spin-free environment has led to dramatic increases

in coherence times and gate fidelities, pushing these metrics above the thresholds required for

quantum error correction.[15][16] The compatibility of silicon with industrial CMOS fabrication

processes further strengthens its case as a scalable platform for quantum computing.[4][21]

Future research will likely focus on several key areas. First, improving the quality of interfaces

in Si/SiGe and MOS devices is crucial to mitigate the now-dominant effects of charge noise.[7]

Second, scaling up from single and few-qubit devices to large, interconnected processor arrays

presents significant engineering challenges in terms of device variability and control

electronics.[20][22] Finally, continued efforts to refine isotopic enrichment and material growth

processes will be essential to ensure a consistent supply of "quantum-grade" silicon wafers,

paving the way for the development of fault-tolerant quantum computers.[14]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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